N-Biotinyl Glycine

Vue d'ensemble

Description

N-Biotinyl Glycine is a compound that combines the properties of biotin and glycine. Biotin, also known as vitamin H or coenzyme R, is a water-soluble B-vitamin that plays a crucial role in various metabolic processes. Glycine is the simplest amino acid and is involved in the synthesis of proteins. The combination of these two molecules results in a compound that has significant applications in biochemical research and industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-Biotinyl Glycine typically involves the reaction of biotin with glycine under specific conditions. One common method is the use of biotinylation reagents that target primary amines. The reaction is usually carried out in an aqueous solution with a suitable buffer to maintain the pH. The reaction conditions often include mild temperatures and the presence of catalysts to facilitate the formation of the amide bond between biotin and glycine.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale biotinylation processes. These processes utilize biotinylation reagents that are designed for high efficiency and specificity. The industrial methods often include steps for purification and quality control to ensure the consistency and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: N-Biotinyl Glycine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups in the compound.

Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of biotinylated glycine derivatives with altered functional groups.

Applications De Recherche Scientifique

Bioconjugation and Protein Labeling

N-Biotinyl Glycine is primarily utilized for bioconjugation purposes, allowing researchers to attach biotin to proteins or peptides. This biotinylation facilitates the subsequent purification and detection of these biomolecules through avidin or streptavidin-based methods.

Key Features:

- Strong Affinity: Biotin exhibits an exceptionally high affinity for avidin (Kd ≈ 10^-15 M), making it ideal for sensitive detection methods.

- Versatility: It can be conjugated to various functional groups on proteins, including amines and carboxylic acids.

Applications:

- Affinity Purification: Used in techniques such as immunoprecipitation and pull-down assays to isolate proteins of interest.

- Detection Methods: Employed in ELISA, Western blotting, and flow cytometry for visualizing protein interactions.

Proteomics Research

In proteomics, this compound plays a significant role in studying protein interactions and post-translational modifications. Its application in mass spectrometry-based proteomics allows for the identification and quantification of proteins within complex mixtures.

Case Study Example:

A study demonstrated the use of this compound in a proteomic analysis to profile N-terminal modifications across various cell lines. By labeling proteins with this compound followed by mass spectrometry, researchers identified specific substrates affected by N-myristoyltransferase inhibitors, enhancing the understanding of protein regulation mechanisms .

Cellular Imaging and Tracking

This compound can be utilized for cellular imaging applications. By tagging biomolecules with biotin, researchers can visualize cellular processes using fluorescently labeled avidin or streptavidin.

Applications:

- Live Cell Imaging: Allows tracking of protein localization and dynamics within live cells.

- Cell Surface Labeling: Facilitates the study of membrane proteins by selectively labeling them without disrupting cellular integrity.

Drug Development

In drug discovery, this compound is employed to study drug-target interactions and the pharmacokinetics of therapeutic agents. Its ability to label target proteins enables researchers to monitor drug efficacy and binding characteristics.

Example Application:

A recent study highlighted the use of this compound in developing a novel biotin ligase for proximity-dependent proteomics (BioID). This method allows for the identification of protein-protein interactions in live cells, providing insights into drug mechanisms .

Clinical Diagnostics

This compound is also being explored for clinical diagnostics, particularly in developing assays that require specific protein detection.

Clinical Application:

Site-specific conjugation of biotin to antibodies using this compound has been reported in clinical assay development for measuring biomarkers related to diseases . This approach enhances assay sensitivity and specificity.

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Bioconjugation | Attaching biotin to proteins/peptides | High sensitivity via avidin binding |

| Proteomics | Identifying protein interactions via mass spectrometry | Insights into post-translational modifications |

| Cellular Imaging | Visualizing protein dynamics in live cells | Non-invasive tracking |

| Drug Development | Studying drug-target interactions | Enhanced understanding of pharmacodynamics |

| Clinical Diagnostics | Developing sensitive assays for disease biomarkers | Improved specificity and sensitivity |

Mécanisme D'action

The mechanism of action of N-Biotinyl Glycine involves its ability to bind to specific proteins and molecules. The biotin moiety interacts with avidin or streptavidin, forming a strong non-covalent bond. This interaction is utilized in various biochemical assays and purification processes. The glycine component allows for the incorporation of the compound into peptides and proteins, facilitating its use in research and industrial applications.

Comparaison Avec Des Composés Similaires

N-Biotinyl Glycine can be compared with other biotinylated compounds, such as:

N-Biotinyl Lysine: Similar to this compound, but with lysine instead of glycine.

N-Biotinyl Cysteine: Contains cysteine, offering different reactivity and applications.

N-Biotinyl Serine: Incorporates serine, providing unique properties for specific applications.

Uniqueness: this compound is unique due to its simplicity and versatility. The combination of biotin and glycine allows for easy incorporation into various biochemical processes, making it a valuable tool in research and industry.

Activité Biologique

N-Biotinyl Glycine, a biotinylated derivative of glycine, has garnered attention in the field of biochemical research due to its potential biological activities and applications. This article explores the compound's biological activity, including its mechanisms of action, effects on cellular processes, and implications for therapeutic applications.

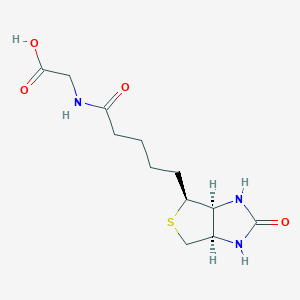

Chemical Structure and Properties

This compound is characterized by the presence of a biotin moiety attached to a glycine molecule. This structural modification enhances its solubility and bioavailability compared to glycine alone. The biotin group is known for its role as a cofactor in various enzymatic reactions, particularly in carboxylation processes.

- Enzymatic Role : The biotin component of this compound can serve as a substrate for biotin-dependent enzymes. These enzymes are crucial in metabolic pathways, including fatty acid synthesis and amino acid metabolism. The attachment of biotin enhances the interaction between enzymes and their substrates, facilitating biochemical reactions.

- Cellular Uptake : this compound is believed to utilize biotin transport mechanisms for cellular uptake. Studies indicate that cells express specific transporters that recognize and facilitate the entry of biotinylated compounds, potentially leading to enhanced intracellular concentrations compared to non-biotinylated counterparts .

- Protein Modification : The incorporation of this compound into proteins can influence their stability and function. Biotinylation is often used in protein labeling and purification techniques due to the strong affinity between biotin and avidin or streptavidin, which can be exploited in various biochemical assays .

1. Antioxidant Properties

Research has suggested that this compound exhibits antioxidant properties by scavenging reactive oxygen species (ROS). This activity can protect cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

2. Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can modulate inflammatory responses. By inhibiting the production of pro-inflammatory cytokines, it may contribute to reducing inflammation in conditions such as arthritis and other inflammatory diseases .

3. Neuroprotective Effects

Preliminary studies indicate that this compound may have neuroprotective effects, enhancing neuronal survival under stress conditions. This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a crucial role .

Case Study 1: Antioxidant Activity

A study investigated the antioxidant capacity of this compound using a model of oxidative stress induced by hydrogen peroxide in neuronal cell lines. The results showed a significant reduction in cell death and ROS levels in treated cells compared to controls, suggesting that this compound effectively mitigates oxidative damage.

Case Study 2: Inflammatory Response Modulation

In another study focusing on inflammatory bowel disease (IBD), researchers administered this compound to animal models exhibiting IBD symptoms. The treatment resulted in decreased levels of inflammatory markers such as TNF-α and IL-6, indicating its potential as a therapeutic agent for managing IBD.

Data Summary

| Property | Findings |

|---|---|

| Antioxidant Activity | Reduced ROS levels; improved cell viability |

| Anti-inflammatory Effects | Decreased pro-inflammatory cytokines |

| Neuroprotective Effects | Enhanced neuronal survival under stress |

Propriétés

IUPAC Name |

2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O4S/c16-9(13-5-10(17)18)4-2-1-3-8-11-7(6-20-8)14-12(19)15-11/h7-8,11H,1-6H2,(H,13,16)(H,17,18)(H2,14,15,19)/t7-,8-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNCEKNYUXATHY-LAEOZQHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609918 | |

| Record name | N-{5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160390-90-9 | |

| Record name | N-{5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.